{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}methanimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}methanimidamide hydrochloride is a chemical compound with the molecular formula C8H9Cl2FN2S It is known for its unique structural features, which include a chlorinated and fluorinated phenyl ring attached to a sulfanyl group and a methanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}methanimidamide hydrochloride typically involves multiple steps, starting with the chlorination and fluorination of a phenyl ring. The key steps include:
Chlorination and Fluorination: The phenyl ring is first chlorinated and fluorinated using appropriate reagents such as chlorine gas and fluorine-containing compounds.
Formation of Sulfanyl Group: The chlorinated and fluorinated phenyl ring is then reacted with a thiol compound to introduce the sulfanyl group.
Methanimidamide Formation: The final step involves the reaction of the sulfanyl-substituted phenyl compound with a suitable amidine precursor to form the methanimidamide moiety.
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis. These methods often involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}methanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the imidamide moiety.
Substitution: The chlorinated and fluorinated phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the halogens on the phenyl ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidamide derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}methanimidamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}methanimidamide hydrochloride involves its interaction with specific molecular targets. The compound’s sulfanyl and imidamide groups are key functional moieties that interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Sulfonimidates: These compounds share a similar sulfur-containing functional group and are used in various chemical syntheses.
Sulfoximines: Known for their medicinal chemistry properties and used as intermediates in drug development.
Sulfonamides: Widely used in pharmaceuticals and known for their antibacterial properties.
Uniqueness
{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}methanimidamide hydrochloride is unique due to its specific combination of chlorinated and fluorinated phenyl ring with a sulfanyl and methanimidamide moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for research and development in various scientific fields.
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)methyl carbamimidothioate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN2S.ClH/c9-6-2-1-3-7(10)5(6)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZUXYRYKZJZPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC(=N)N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.